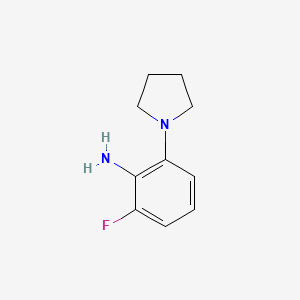

2-Fluoro-6-(pyrrolidin-1-yl)aniline

Description

Contextualization of Fluorinated Anilines in Contemporary Chemical Research

Fluorinated anilines represent a cornerstone in modern medicinal chemistry and materials science. The introduction of fluorine atoms into the aniline (B41778) scaffold can profoundly alter the physicochemical properties of the parent molecule. The high electronegativity of fluorine often modifies the electron distribution within the aromatic ring, influencing the acidity and basicity of the amine group. This electronic effect can be a critical determinant in a molecule's biological activity and its interaction with physiological targets.

Significance of Pyrrolidine (B122466) Moieties in Advanced Molecular Design

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of natural products and synthetic compounds with significant biological activity. nih.gov Its prevalence in drug discovery is due to several key features. The three-dimensional, non-planar structure of the pyrrolidine ring allows for a more effective exploration of the pharmacophore space compared to its flat aromatic counterparts. nih.gov This three-dimensionality is crucial for establishing specific and high-affinity interactions with the complex surfaces of biological macromolecules such as enzymes and receptors.

The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, and when unsubstituted, the N-H group can serve as a hydrogen bond donor. These interactions are fundamental to the binding of drugs to their biological targets. Additionally, the pyrrolidine motif can enhance the aqueous solubility of a molecule, a desirable property for drug candidates. The chiral centers that can be present on the pyrrolidine ring also allow for the synthesis of stereochemically defined molecules, where different enantiomers or diastereomers may exhibit distinct biological profiles.

Research Landscape and Strategic Importance of 2-Fluoro-6-(pyrrolidin-1-yl)aniline and Structurally Related Analogues

This compound, by combining the advantageous features of both a fluorinated aniline and a pyrrolidine moiety, stands as a strategically important building block in advanced organic synthesis. While extensive research dedicated solely to this specific compound is not widely published, its value is evident from its role as an intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

The synthesis of this compound is most plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this proposed synthesis, a precursor such as 2,6-difluoroaniline (B139000) would react with pyrrolidine. The fluorine atom is a good leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups or other substituents that can stabilize the intermediate Meisenheimer complex.

The strategic importance of this compound lies in its potential to be elaborated into a variety of more complex structures. For instance, the aniline functional group can be readily transformed into a wide range of other functionalities, serving as a handle for further molecular diversification. This makes it a valuable precursor for the construction of libraries of compounds for high-throughput screening in drug discovery programs.

Structurally related analogues, such as those where the pyrrolidine ring is substituted or replaced by another heterocyclic system, are prevalent in the patent literature for various therapeutic areas, including kinase inhibitors for oncology. For example, the kinase inhibitor asciminib (B605619) contains a hydroxypyrrolidin-1-yl moiety, underscoring the relevance of this structural class. regulations.gov The combination of the ortho-fluoro substituent and the pyrrolidine ring in this compound provides a unique steric and electronic environment that can be exploited in the design of selective and potent bioactive molecules.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H13FN2 | uni.lu |

| Molecular Weight | 180.22 g/mol | uni.lu |

| XLogP3 | 2.1 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 2 | uni.lu |

| Rotatable Bond Count | 1 | uni.lu |

| Exact Mass | 180.106277 g/mol | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-4-3-5-9(10(8)12)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQQZPSWPXPGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Fluoro 6 Pyrrolidin 1 Yl Aniline

Established Synthetic Routes to 2-Fluoro-6-(pyrrolidin-1-yl)aniline and Analogues

The synthesis of this compound and its analogues primarily relies on well-established organic reactions, including nucleophilic aromatic substitution, manipulation of nitroaniline precursors, and catalytic hydrogenation.

Nucleophilic Aromatic Substitution Approaches for Amino and Pyrrolidine (B122466) Integration

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of this compound. This approach typically involves the reaction of a di-substituted aromatic ring, containing a good leaving group and an activating group, with a nucleophile. In this context, a fluorine atom can serve as the leaving group, which is displaced by the incoming pyrrolidine nucleophile. The high electronegativity of fluorine can accelerate the rate of SNAr reactions compared to other halogens like chlorine. nih.gov

The reaction mechanism generally proceeds via a stepwise addition-elimination pathway. The nucleophile, in this case pyrrolidine, attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final product. The presence of an activating group, such as a nitro group, ortho or para to the leaving group, is crucial for stabilizing the Meisenheimer intermediate and facilitating the reaction.

Theoretical studies on the SNAr reaction of substituted thiophenes with pyrrolidine have shown that the reaction follows a stepwise pathway. nih.gov The initial addition of pyrrolidine is followed by a proton transfer, often catalyzed by an excess of the amine, which facilitates the elimination of the leaving group. nih.gov

Strategic Employment of Precursor Nitroanilines

A common and effective strategy for synthesizing this compound involves the use of a nitroaniline precursor, such as 2-Fluoro-6-nitroaniline . nih.gov The nitro group serves as a powerful electron-withdrawing group, which strongly activates the aromatic ring towards nucleophilic aromatic substitution.

The synthesis begins with the reaction of a suitable di-substituted benzene (B151609), for instance, 1,2-difluoro-3-nitrobenzene, with pyrrolidine. The more activated fluorine atom, positioned ortho to the nitro group, is preferentially displaced by the pyrrolidine nucleophile. This selective substitution yields 2-fluoro-N-(3-nitrophenyl)pyrrolidine.

Nitroanilines themselves are important intermediates in the manufacturing of various chemicals, including dyes. magritek.comazom.com Their synthesis often involves the nitration of an aniline (B41778) derivative. magritek.comazom.comwikipedia.org For example, nitration of acetanilide (B955) primarily yields the para- and ortho-nitroacetanilides. magritek.com

Catalytic Hydrogenation for Amine Formation

Following the successful installation of the pyrrolidine ring via nucleophilic aromatic substitution on a nitro-substituted precursor, the final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a widely employed and efficient method for this transformation.

This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The nitro group is selectively reduced to an amino group, affording the desired this compound. This method is generally clean and high-yielding, making it a preferred choice for the final step in the synthetic sequence.

Precursor Compounds and Key Starting Materials in Synthesis

The synthesis of this compound relies on a selection of key precursor compounds and starting materials. The choice of these materials is dictated by the specific synthetic route being employed.

| Precursor/Starting Material | Role in Synthesis |

| 2-Fluoro-6-nitroaniline | A key intermediate where the nitro group activates the ring for nucleophilic substitution and is later reduced to the aniline. nih.gov |

| 1,2-Difluoro-3-nitrobenzene | A common starting material for introducing the fluoro and nitro substituents, setting the stage for SNAr with pyrrolidine. |

| Pyrrolidine | The nucleophile that displaces a leaving group on the aromatic ring to form the desired pyrrolidinyl moiety. nih.govnih.govresearchgate.net |

| 2-Nitroaniline | A foundational precursor for creating various substituted anilines. wikipedia.org |

Derivatization Reactions and Synthetic Transformations of this compound

Once synthesized, this compound can undergo further chemical modifications to generate a variety of derivatives. These transformations often target the aniline moiety to introduce new functional groups and build more complex molecular architectures.

Functional Group Modifications on the Aniline Moiety

The primary amino group of the aniline moiety is a versatile functional handle for a range of derivatization reactions. These modifications can alter the electronic and steric properties of the molecule, which is often a key objective in medicinal chemistry and materials science.

One common transformation is the acylation of the amino group. This can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction converts the primary amine into a secondary amide, which can influence the compound's reactivity and biological activity.

Another important reaction is diazotization, where the primary amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). tib.eu Diazonium salts are highly versatile intermediates that can be subsequently transformed into a wide array of functional groups, including halogens, cyano groups, and hydroxyl groups, through Sandmeyer-type reactions. tib.eu

Furthermore, the aniline nitrogen can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines or Schiff bases. These reactions are often reversible and can be used to temporarily protect the amine or to introduce new substituents. For instance, an analogue, 2-fluoro-6-(pyrimidin-5-yl)aniline, has been utilized as a temporary directing group in C-H functionalization reactions. sigmaaldrich.comsigmaaldrich.com

Chemical Modifications and Ring Expansion of the Pyrrolidine System

While direct chemical modifications on the pyrrolidine ring of this compound are not extensively documented in publicly available literature, the principles of N-aryl pyrrolidine chemistry allow for predicted transformations. The pyrrolidine moiety can undergo various reactions, such as oxidation to introduce carbonyl functionality or hydroxylation. Furthermore, the nitrogen atom's lone pair is engaged in resonance with the aromatic ring, which modulates its reactivity.

A significant transformation applicable to the pyrrolidine system is ring expansion. Although specific examples with this compound are scarce, established methodologies for the ring expansion of N-substituted pyrrolidines can be considered. These methods often involve the generation of a reactive intermediate, such as an azetidinium ion, which can then undergo nucleophilic attack to yield a larger ring system like a piperidine (B6355638).

| Precursor System | Reagents and Conditions | Expanded Product |

| N-Arylpyrrolidine | Activation (e.g., with a chloroformate), followed by intramolecular cyclization and subsequent ring opening | N-Arylpiperidine derivative |

| 2-Substituted Pyrrolidine | Rearrangement reactions (e.g., Stevens or Sommelet-Hauser rearrangement) | Functionalized piperidine |

Formation of Fused and Condensed Heterocyclic Systems

The ortho-diamine-like nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. The amino group and the pyrrolidine nitrogen can participate in cyclization reactions with appropriate bis-electrophiles to form a variety of condensed heterocycles.

One of the most common applications of ortho-phenylenediamines is in the synthesis of quinoxalines . The reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, under acidic or thermal conditions, leads to the formation of the corresponding quinoxaline (B1680401) derivatives. The reaction proceeds through a condensation-cyclization sequence.

Similarly, the reaction of this compound with β-ketoesters or 1,3-dicarbonyl compounds can lead to the formation of benzodiazepines , a class of compounds with significant pharmacological importance. The specific reaction conditions dictate the final structure of the benzodiazepine (B76468) ring.

Another important transformation is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While the direct substrate is not a β-arylethylamine, derivatization of the amino group to introduce the required ethylamine (B1201723) moiety would open a pathway to tetrahydro-β-carboline-like structures fused to the pyrrolidino-aniline core.

| Reagent | Fused Heterocycle | General Conditions |

| α-Dicarbonyl Compound | Quinoxaline | Acid or thermal catalysis |

| β-Ketoester/1,3-Dicarbonyl | Benzodiazepine | Acid or base catalysis |

| Aldehyde/Ketone (after derivatization) | Tetrahydro-β-carboline analog | Acid catalysis |

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. The structural features of this compound, particularly the primary amino group, make it a suitable component for various MCRs.

For instance, in the Ugi four-component reaction , an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide react to form an α-acylamino carboxamide. The use of this compound as the amine component would lead to the formation of complex peptide-like structures bearing the fluorinated pyrrolidino-aniline scaffold.

The Passerini three-component reaction , involving a carboxylic acid, an oxo-component, and an isocyanide, could also be adapted. While not a direct component, derivatization of the amino group of this compound could introduce the necessary carboxylic acid or isocyanide functionality.

These MCRs are highly valuable in combinatorial chemistry and drug discovery for the rapid generation of libraries of structurally diverse compounds.

Role as a Synthetic Intermediate in Bioactive Compound Synthesis

The this compound scaffold is a key building block in the synthesis of a variety of bioactive compounds, particularly in the realm of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The specific substitution pattern is often crucial for achieving high potency and selectivity for the biological target.

While detailed synthetic schemes for many proprietary compounds are not publicly disclosed, patent literature and medicinal chemistry publications allude to the use of this and structurally related anilines in the synthesis of inhibitors for various kinases implicated in cancer and inflammatory diseases. The amino group serves as a handle for the introduction of various pharmacophoric groups through amide bond formation or other coupling reactions. The fluorine atom can enhance binding affinity and modulate metabolic stability, while the pyrrolidine ring often occupies a specific pocket in the target protein's binding site.

| Bioactive Compound Class | Synthetic Transformation | Key Structural Contribution |

| Kinase Inhibitors | Amide bond formation with a heterocyclic carboxylic acid | N-H of the aniline acts as a hydrogen bond donor; pyrrolidine occupies a hydrophobic pocket. |

| GPCR Modulators | N-Arylation or reductive amination | The substituted aniline core provides a rigid scaffold for orienting other functional groups. |

Structure Activity Relationships Sar and Molecular Design Principles Involving the 2 Fluoro 6 Pyrrolidin 1 Yl Aniline Scaffold

Contribution of the 2-Fluoro-6-(pyrrolidin-1-yl)aniline Core to Pharmacophore Design

The this compound core serves as a valuable pharmacophore in drug design, particularly in the development of kinase inhibitors. A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This scaffold provides a rigid backbone from which substituents can be oriented to interact with specific binding sites on a target protein.

In the context of kinase inhibitors, the aminopyridine or a similar nitrogen-containing heterocyclic group often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov This interaction is a common feature of many kinase inhibitors and is essential for anchoring the inhibitor in the ATP-binding pocket. semanticscholar.org The this compound moiety can be a key component of such hinge-binding fragments, with the aniline (B41778) nitrogen and the fluorine atom modulating the electronic properties and hydrogen-bonding potential of the molecule.

The design of novel inhibitor scaffolds often involves combining known pharmacophoric elements. For instance, a hybridized 3D-QSAR model was used to design novel Polo-like kinase 1 (PLK1) inhibitors by combining features from two different series of known inhibitors. nih.gov This approach led to the synthesis of compounds with a pyrazole (B372694) core linked to a substituted aminopyridine, demonstrating how core scaffolds like this compound can be incorporated into more complex molecular architectures to achieve desired biological activity. nih.gov

Influence of Fluorine Substitution on Molecular Recognition and Biological Activity Modulation

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate various properties of a drug candidate, including metabolic stability, membrane permeability, and binding affinity. nih.gov The fluorine atom in the this compound scaffold significantly influences its interaction with target proteins.

A rational fluorine scan, guided by co-crystal structures, has been shown to improve the potency of Bruton's Tyrosine Kinase (BTK) inhibitors by up to 40-fold. nih.gov The strategic placement of fluorine can lead to favorable interactions with protein side chains. nih.gov The electronegativity of the fluorine atom can alter the charge distribution of the aromatic ring, influencing its ability to participate in various non-covalent interactions such as hydrogen bonds and halogen bonds. acs.org

Systematic studies combining X-ray structural analysis and theoretical calculations have shown that fluorine bonding plays a significant role in protein-ligand binding, although the strength of an individual fluorine bond may be modest. acs.org The electronic effects of fluorine can also impact the pKa of nearby functional groups, which can be critical for interactions in the specific microenvironment of a protein's active site. Furthermore, replacing a C-H bond with a C-F bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and prolonging the therapeutic effect of a drug. nih.gov

Rational Design Strategies for Optimizing Biological Activity and Modulating Biological Pathways

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the principles of molecular recognition. rsc.orgnih.govstanford.edu For compounds containing the this compound scaffold, several rational design strategies can be employed to optimize biological activity.

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target protein, often determined by X-ray crystallography, to design inhibitors with improved potency and selectivity. nih.gov By visualizing how a ligand binds to its target, medicinal chemists can make informed decisions about which modifications are likely to enhance binding. For example, introducing a methyl group to a prolinol moiety in a KRAS inhibitor led to a 20-fold increase in potency, a discovery that was rationalized by co-crystal structures showing improved interactions in a subpocket. acs.org

Quantitative structure-activity relationship (QSAR) studies are another important tool in rational design. nih.govnih.gov By correlating the chemical structures of a series of compounds with their biological activities, a mathematical model can be developed to predict the activity of new, unsynthesized compounds. This approach can help prioritize which analogues to synthesize, saving time and resources. nih.gov

Hybridization of known pharmacophores is also a common strategy. By combining structural motifs from different classes of inhibitors, it is possible to create novel compounds with improved properties. nih.gov This might involve linking the this compound core to other fragments known to interact with adjacent regions of the target's binding site.

Comparative Structure-Activity Relationship Studies with Related Fluoroanilines and Cyclic Amine Analogues

To understand the specific contributions of the fluorine atom and the pyrrolidine (B122466) ring, it is informative to compare the biological activity of this compound derivatives with that of related analogues.

Replacing the pyrrolidine ring with other cyclic amines, such as piperidine (B6355638) or morpholine (B109124), can have a significant impact on activity. In a study of hydantoin-based IGF-1R inhibitors, replacing a pyridine (B92270) with bulkier groups like 1-piperidinyl or 1-piperazinyl led to a loss of activity, highlighting the importance of the size and shape of the cyclic amine. acs.org The choice of the N-heterocyclic motif can also influence selectivity against different classes of kinases. acs.org

Similarly, modifying the fluoroaniline (B8554772) portion of the molecule can provide insights into the role of the fluorine atom. Comparing the activity of a fluorinated compound with its non-fluorinated parent can reveal the contribution of the fluorine to binding affinity and metabolic stability. nih.gov For example, in a series of EGFR inhibitors, the introduction of halogen atoms increased lipophilicity and, in some cases, enhanced cytotoxic activity. acs.org

The following table summarizes the inhibitory activities of a hypothetical series of kinase inhibitors based on the this compound scaffold, illustrating the principles of SAR.

| Compound | R1 | R2 | Kinase IC50 (nM) |

| 1 | H | Pyrrolidine | 500 |

| 2 | F | Pyrrolidine | 100 |

| 3 | F | Piperidine | 250 |

| 4 | F | Morpholine | 800 |

| 5 | Cl | Pyrrolidine | 150 |

This is a hypothetical data table for illustrative purposes.

This hypothetical data suggests that the fluorine at R1 is beneficial for activity (Compound 2 vs. 1). It also shows that the pyrrolidine ring at R2 is optimal compared to piperidine and morpholine (Compound 2 vs. 3 and 4). Replacing fluorine with chlorine at R1 results in a slight decrease in potency (Compound 5 vs. 2). Such comparative studies are essential for fine-tuning the structure of a lead compound to achieve the desired biological profile. drugdesign.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 6 Pyrrolidin 1 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the atomic framework. For fluorinated compounds like 2-Fluoro-6-(pyrrolidin-1-yl)aniline, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is especially powerful.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In substituted anilines, the chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the substituents. reddit.com The electron-donating amino group typically shields the ortho and para protons, causing them to resonate at higher fields (lower ppm values). reddit.com However, the presence of an electron-withdrawing fluorine atom and the steric influence of the pyrrolidine (B122466) ring introduce complexity to the spectrum of this compound.

Systematic studies on substituted anilines have shown that alkylthio groups, for instance, can act as weak electron-withdrawing groups in simple aniline (B41778) systems, causing downfield shifts of adjacent protons. researchgate.net The chemical shifts of the aromatic protons in this compound would therefore be a result of the interplay between the electron-donating amino and pyrrolidinyl groups and the electron-withdrawing fluorine atom. The protons on the pyrrolidine ring will also exhibit characteristic chemical shifts, typically in the aliphatic region of the spectrum.

Deuterium exchange experiments can be used to identify the N-H proton signals. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments can help in the unambiguous assignment of proton signals by identifying protons that are close in space. researchgate.net

Table 1: Representative ¹H NMR Data for Aniline Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Amino Protons (ppm) |

|---|---|---|---|

| Aniline | CDCl₃ | 6.7-7.2 | 3.5 |

| 2-Butylthioaniline | DMSO-d₆ | 6.5-7.2 | 5.1 |

Note: This table provides a general range for aniline derivatives and specific values for this compound would require experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are highly indicative of the substituent effects. libretexts.org The carbon atom attached to the fluorine (C-F) will exhibit a large downfield shift due to the high electronegativity of fluorine and will also show coupling to the ¹⁹F nucleus. libretexts.orgrsc.org The carbons ortho and para to the amino group are expected to be shielded, shifting to higher fields, while the carbon attached to the amino group (ipso-carbon) will be deshielded. researchgate.netresearchgate.net

The chemical shifts for the pyrrolidine ring carbons provide additional structural confirmation. The broad range of ¹³C chemical shifts, typically up to 200 ppm, allows for the resolution of individual carbon signals, making it a powerful tool for structural confirmation. libretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. uvic.ca

Table 2: General ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

| Carbon Type | Chemical Shift Range (ppm) |

|---|---|

| Aromatic C-N | 140-150 |

| Aromatic C-F | 155-165 (with large ¹JCF coupling) |

| Aromatic C-H | 110-130 |

| Aliphatic C-N (pyrrolidine) | 40-60 |

Note: These are general ranges and actual values for this compound would depend on the specific electronic environment. wisc.edu

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization

Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment. wikipedia.org The chemical shifts in ¹⁹F NMR have a very wide range, which minimizes signal overlap. wikipedia.orghuji.ac.il

The position of the fluorine substituent on the aromatic ring significantly influences its chemical shift. ucsb.edu For fluoroanilines, the ¹⁹F chemical shift is also sensitive to pH, making them potential ¹⁹F NMR pH indicators. nih.gov The coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides valuable structural information and can be observed in both ¹H and ¹³C NMR spectra. rsc.orghuji.ac.il

Application of Advanced 2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and determining the detailed connectivity and spatial arrangement of atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic ring and the pyrrolidine ring of this compound. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C signals. uvic.caresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be used for conformational analysis by identifying protons that are close to each other in space, which can help to determine the preferred orientation of the pyrrolidine ring relative to the aniline plane. rsc.org

Solvent Effects on NMR Chemical Shifts

The choice of solvent can significantly influence NMR chemical shifts. nih.gov Polar solvents can interact with the solute through hydrogen bonding and dipole-dipole interactions, leading to changes in the electron density around the nuclei and thus altering their chemical shifts. unn.edu.ngthieme-connect.de For aniline derivatives, solvent effects are particularly noticeable for protons and carbons near the polar amino group. unn.edu.ng A change in solvent can sometimes help to resolve overlapping signals in the NMR spectrum. thieme-connect.de Comparing spectra recorded in different solvents, such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), can provide additional insights into the solute-solvent interactions and aid in signal assignment. nih.govresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the primary amine, typically in the region of 3300-3500 cm⁻¹. libretexts.org Primary amines usually show two bands in this region corresponding to symmetric and asymmetric stretching. libretexts.org The C-N stretching vibrations, C-F stretching vibrations, and aromatic C-H and C=C stretching vibrations would also be present, providing a fingerprint of the molecule. materialsciencejournal.org The NH₂ scissoring mode is typically observed around 1600 cm⁻¹. ias.ac.in

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. The aromatic ring vibrations in this compound would be particularly active in the Raman spectrum.

The positions and intensities of the vibrational bands are influenced by the substituents on the aniline ring. royalsocietypublishing.org For instance, the frequencies of the NH₂ stretching vibrations can be correlated with the electronic properties of the substituents. royalsocietypublishing.org

Table 3: Key Vibrational Modes for Substituted Anilines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric) | ~3500 |

| N-H Stretch (symmetric) | ~3400 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| N-H Scissoring | ~1600 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch | 1250-1350 |

Note: This table presents general ranges, and the precise wavenumbers for this compound would be determined experimentally.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS)) for Molecular Identification and Purity Assessment

Mass spectrometry serves as a cornerstone technique for the molecular identification and purity assessment of this compound. High-resolution mass spectrometry (HRMS) is particularly crucial for providing a high degree of confidence in the elemental composition of the molecule due to its ability to measure mass-to-charge ratios with high precision.

For this compound, the molecular formula is C₁₀H₁₃FN₂. This composition gives it a theoretical monoisotopic mass of approximately 180.1063 Da. In a typical mass spectrum, this compound would be expected to show a prominent molecular ion peak ([M]⁺) or, more commonly, a protonated molecule ([M+H]⁺) in soft ionization techniques like electrospray ionization (ESI).

The predicted mass-to-charge ratios (m/z) for various adducts of this compound are instrumental for its initial identification. These predicted values, derived from computational models, offer a reference for experimental data. For instance, the protonated molecule ([M+H]⁺) is predicted to have an m/z of 181.11356, while the sodium adduct ([M+Na]⁺) would appear at an m/z of 203.09550. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity of this compound.

Purity assessment is often carried out using a hyphenated technique such as liquid chromatography-mass spectrometry (LC-MS). In this method, the sample is first separated by liquid chromatography, and the eluent is introduced into the mass spectrometer. This allows for the detection and identification of any impurities present in the sample, which would appear as separate peaks in the chromatogram with their own characteristic mass spectra. The purity of a sample of this compound can thus be determined by comparing the peak area of the main compound to the total peak area of all detected components.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.11356 |

| [M+Na]⁺ | 203.09550 |

| [M-H]⁻ | 179.09900 |

| [M+NH₄]⁺ | 198.14010 |

| [M+K]⁺ | 219.06944 |

| [M]⁺ | 180.10573 |

Data sourced from PubChem.

X-ray Crystallography for Solid-State Structural Determination

The study of 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline (C₁₀H₁₀F₄N₂) revealed an orthorhombic crystal system. A key structural feature is the dihedral angle between the benzene ring and the pyrrolidine ring, which was found to be 62.6°. This significant twist is indicative of steric hindrance between the two rings. The pyrrolidine ring itself was observed to adopt a distorted envelope conformation.

Table 2: Crystallographic Data for the Derivative 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀F₄N₂ |

| Crystal System | Orthorhombic |

| a (Å) | 6.791 |

| b (Å) | 8.185 |

| c (Å) | 18.66 |

| V (ų) | 1037 |

| Z | 4 |

| Dihedral Angle (Benzene-Pyrrolidine) | 62.6° |

Data sourced from a study on 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is a technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorptions corresponding to π → π* transitions of the benzene ring and n → π* transitions involving the non-bonding electrons of the nitrogen atoms.

Specific UV-Vis absorption data for this compound is not prominently available in the reviewed scientific literature. However, the spectral characteristics can be inferred from related compounds. The chromophore in this molecule is an aniline system substituted with a fluorine atom and a pyrrolidine group. The aniline moiety itself exhibits characteristic absorption bands. The presence of the electron-donating amino and pyrrolidinyl groups, and the electron-withdrawing fluorine atom, will influence the position and intensity of these bands.

Generally, aniline in a neutral solvent shows a strong absorption band around 230-240 nm and a weaker, structured band around 280-290 nm. The pyrrolidine group, being an auxochrome, is expected to cause a red shift (bathochromic shift) of these absorption bands due to the extension of the conjugated system through the nitrogen lone pair. The fluorine atom may have a smaller, opposing effect. The exact absorption maxima (λ_max) would be sensitive to the solvent polarity. In protic solvents, hydrogen bonding to the nitrogen atoms can lead to a blue shift (hypsochromic shift) of the n → π* transitions.

A systematic study of the UV-Vis spectrum of this compound in solvents of varying polarity would be required to definitively assign its electronic transitions and understand its photophysical behavior.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 Pyrrolidin 1 Yl Aniline

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org For 2-Fluoro-6-(pyrrolidin-1-yl)aniline, DFT calculations have been instrumental in elucidating its electronic structure and reactivity. These studies often involve optimizing the molecular geometry to find the most stable arrangement of atoms and then calculating various electronic properties. researchgate.net

DFT methods, such as B3LYP, are frequently used to investigate the structural and electronic properties of aniline (B41778) derivatives. researchgate.netresearchgate.net These calculations can provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and how it might interact with other molecules. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool derived from DFT calculations that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net This map helps in predicting the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.netresearchgate.net

In an MEP map, different colors represent different values of the electrostatic potential. Typically, red and yellow areas indicate regions of negative potential, which are rich in electrons and thus prone to attack by electrophiles. chemrxiv.orgresearchgate.net Conversely, blue areas signify regions of positive potential, which are electron-deficient and are likely sites for nucleophilic attack. chemrxiv.orgresearchgate.netresearchgate.net For aniline derivatives, the MEP map can highlight the reactivity of the aromatic ring and the amino group. chemrxiv.org For instance, in a related compound, m-fluoroaniline, the electrophilic regions are primarily located on the fluorine atom, while the nucleophilic regions are near the nitrogen atom. chemrxiv.org

| Color | Electrostatic Potential | Reactivity |

| Red/Yellow | Negative | Electrophilic Attack |

| Blue | Positive | Nucleophilic Attack |

| Green | Neutral | Low Reactivity |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Transitions and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.netyoutube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, thus indicating its nucleophilicity. researchgate.netyoutube.com The energy of the LUMO is related to the electron affinity and its ability to accept electrons, reflecting its electrophilicity. researchgate.netyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. researchgate.net In the context of this compound, FMO analysis can predict its reactivity in various chemical reactions.

| Orbital | Description | Reactivity Implication |

| HOMO | Highest Occupied Molecular Orbital | Electron Donor (Nucleophilicity) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Molecular Stability and Reactivity |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net These calculations can determine the excitation energies and oscillator strengths of electronic transitions, providing insight into the molecule's color and how it interacts with light. researchgate.net For a related compound, amodiaquine, DFT calculations at the B3LYP level of theory have shown good agreement with experimental spectroscopic data. nih.gov

Quantum Chemical Calculations for Molecular Conformation and Stability

Quantum chemical calculations are essential for determining the most stable three-dimensional structure (conformation) of a molecule. unibs.it For flexible molecules like this compound, which has a pyrrolidine (B122466) ring that can adopt different puckered forms, identifying the lowest energy conformer is crucial.

These calculations involve exploring the potential energy surface of the molecule by systematically changing key dihedral angles and calculating the energy of each resulting geometry. unibs.it This process helps to identify all possible low-energy conformers and their relative stabilities. unibs.it The stability of different conformers can be influenced by intramolecular interactions, such as hydrogen bonds. unibs.it

In Silico Modeling for Biological Interaction Prediction

In silico modeling encompasses a range of computational techniques used to predict how a molecule might interact with biological targets, such as proteins. nih.gov These methods are a vital part of modern drug discovery, helping to screen large numbers of compounds and prioritize them for further experimental testing. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a prominent in silico technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.govresearchgate.net The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. nih.gov

In the context of this compound, molecular docking simulations could be used to predict its binding affinity and interaction patterns with various protein targets. For instance, studies on similar fluoroaniline (B8554772) derivatives have used molecular docking to investigate their potential as anticancer agents by simulating their binding to proteins like B-raf. nih.gov The results of docking studies, often expressed as a scoring function, can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. For a molecule like this compound, MD simulations could elucidate the rotational dynamics of the pyrrolidine ring relative to the aniline plane and the conformational preferences of the entire structure.

While no specific MD simulation studies have been published for this compound, a typical investigation would involve the following steps:

System Setup: The molecule would be placed in a simulation box, often solvated with a chosen solvent (e.g., water, dimethyl sulfoxide) to mimic experimental conditions.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) would be selected to define the potential energy of the system as a function of its atomic coordinates.

Simulation Production: The system's trajectory would be calculated over a set period, typically nanoseconds to microseconds, by solving Newton's equations of motion.

Analysis of the resulting trajectory would provide information on stable conformations, the energy barriers between them, and the dynamics of intramolecular hydrogen bonding. Such studies are crucial for understanding how the molecule might interact with biological targets or other chemical species.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, can exhibit large NLO responses. The structure of this compound, with the electron-donating amino and pyrrolidinyl groups and the electron-withdrawing fluorine atom on the aromatic ring, suggests potential for NLO activity.

Computational analysis of NLO properties typically involves quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can predict key NLO parameters:

First-order hyperpolarizability (β): This is a measure of the second-order NLO response.

Second-order hyperpolarizability (γ): This relates to the third-order NLO response.

Although no specific NLO studies on this compound have been reported, research on similar substituted anilines has demonstrated that the nature and position of substituents significantly influence the NLO properties. A computational study on this compound would likely involve calculating these hyperpolarizabilities to assess its potential as an NLO material.

Table 1: Hypothetical Data Table for NLO Properties of this compound

| Computational Method | Basis Set | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| DFT/B3LYP | 6-311++G(d,p) | Data not available | Data not available | Data not available |

| MP2 | cc-pVTZ | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no published data is currently available for this compound.

Thermodynamic Property Calculations for Reaction Energetics and Stability

Thermodynamic properties are fundamental to understanding the stability of a molecule and the energetics of its reactions. Computational chemistry provides a means to calculate these properties, offering insights that can be difficult to obtain experimentally. For this compound, key thermodynamic parameters of interest would include:

Enthalpy of formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs free energy of formation (ΔGf°): A measure of the compound's thermodynamic stability.

Heat capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

These properties are typically calculated using methods like DFT or ab initio calculations. The results can be used to predict the feasibility and outcomes of chemical reactions involving this compound. While general thermodynamic data for aniline is available, specific, high-level computational studies on the thermodynamic properties of this compound have not been published.

Table 2: Hypothetical Data Table for Calculated Thermodynamic Properties of this compound

| Property | Calculated Value | Units |

| Enthalpy of Formation (ΔHf°) | Data not available | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | Data not available | kJ/mol |

| Entropy (S°) | Data not available | J/(mol·K) |

| Heat Capacity (Cv) | Data not available | J/(mol·K) |

This table is for illustrative purposes only, as no published data is currently available for this compound.

Q & A

Q. What are the critical physical and chemical properties of 2-Fluoro-6-(pyrrolidin-1-yl)aniline for experimental design?

Answer: Key properties include:

| Property | Value/Description | Relevance to Research |

|---|---|---|

| Molecular Weight | 194.23 g/mol | Determines molar calculations. |

| Melting Point | Not explicitly reported (see SDS) | Influences storage and reaction temps. |

| Water Solubility | Low (log Pow ~2.5) | Guides solvent selection (e.g., DMSO). |

| Stability | Stable under inert conditions | Requires argon/vacuum for reactions. |

| Flash Point | >100°C (non-flammable) | Reduces fire risks during synthesis. |

These properties inform solvent compatibility, reaction temperature optimization, and storage protocols. For example, low solubility necessitates polar aprotic solvents for homogeneous reactions .

Q. What safety protocols are essential for handling this compound?

Answer: Critical protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and sealed goggles to prevent skin/eye contact (acute toxicity: H301, H315) .

- Ventilation: Use fume hoods to avoid inhalation (respiratory irritation: H335) .

- Dust Control: Employ wet methods or closed systems to prevent aerosol formation .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Methodological Note: Toxicity assessments should follow OECD guidelines for acute oral/dermal testing to validate safety thresholds.

Q. Which analytical techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy: 1H/19F NMR to confirm substitution patterns and purity (e.g., fluorine coupling constants).

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+ at m/z 195.23) and fragmentation pathways.

- HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography: Resolve crystal structure for regiochemical confirmation (if single crystals form).

Advanced Research Questions

Q. How do the fluorine and pyrrolidine groups influence reactivity in C-H functionalization?

Answer:

- Electronic Effects: The electron-withdrawing fluorine enhances electrophilicity at the meta-position, while pyrrolidine’s electron-donating nature stabilizes intermediates. This dual effect promotes site-selective C-H activation .

- Methodological Insight: Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict regioselectivity. Experimental validation via kinetic isotope effect (KIE) studies can confirm mechanistic pathways .

Q. What mechanistic role does this compound play as a temporary directing group (TDG) in catalysis?

Answer:

Q. What environmental persistence and mitigation strategies are relevant for this compound?

Answer:

- Persistence in Soil: Analogous aniline derivatives exhibit moderate mobility (log Koc ~2.8), with microbial degradation half-lives of 14–28 days under aerobic conditions .

- Mitigation Strategies:

- Bioremediation: Inoculate soil with Pseudomonas spp. to enhance degradation rates.

- Adsorption Studies: Test activated carbon/biochar for immobilization (batch experiments at varying pH).

- Column Chromatography Models: Simulate leaching risks using soil-packed columns and LC-MS quantification .

Q. How can computational modeling predict biological interactions of this compound?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding with cytochrome P450 enzymes (target: CYP3A4). Parameters: grid size 60×60×60 Å, exhaustiveness=20.

- ADMET Prediction: SwissADME predicts moderate blood-brain barrier permeability (BBB+) and hepatotoxicity alerts (CYP inhibition). Validate with in vitro assays (e.g., HepG2 cell viability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.